molecular formula C7H5BrN2O2S B1381759 4-Bromo-3-cyanobenzenesulfonamide CAS No. 1261670-91-0

4-Bromo-3-cyanobenzenesulfonamide

Cat. No.: B1381759
CAS No.: 1261670-91-0
M. Wt: 261.1 g/mol
InChI Key: HAAPYHCGTMSBAY-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanobenzenesulfonamide is an organic compound with the molecular formula C7H5BrN2O2S. This compound is characterized by the presence of a bromine atom, a cyano group, and a sulfonamide group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyanobenzenesulfonamide typically involves the bromination of 3-cyanobenzenesulfonamide. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyanobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

4-Bromo-3-cyanobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the cyano and bromine groups can participate in various chemical interactions. These interactions can affect enzyme activity, protein folding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-nitrobenzenesulfonamide
  • 4-Bromo-3-aminobenzenesulfonamide
  • 4-Bromo-3-methylbenzenesulfonamide

Uniqueness

4-Bromo-3-cyanobenzenesulfonamide is unique due to the presence of the cyano group, which imparts distinct chemical properties compared to its analogs. The cyano group enhances the compound’s reactivity and allows for the formation of a wide range of derivatives through various chemical reactions .

Properties

IUPAC Name

4-bromo-3-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAPYHCGTMSBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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